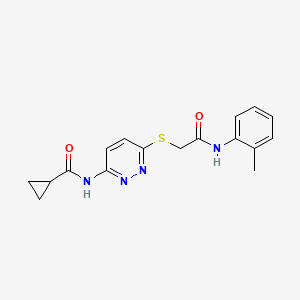

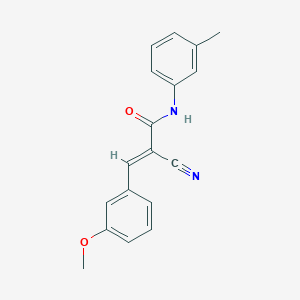

N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has a cyclopropane carboxamide moiety in its structure.

Scientific Research Applications

Ethylene Biosynthesis Inhibition

One of the notable applications is in the field of agriculture, where derivatives similar to the specified compound have been identified as inhibitors of ethylene biosynthesis. Ethylene is a plant hormone that influences fruit ripening and flower senescence, which can lead to postharvest losses. A study by Sun et al. (2017) found that pyrazinamide, a compound structurally related to the specified chemical, and its derivatives can inhibit ethylene production in Arabidopsis thaliana. This inhibition occurs through the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in ethylene formation. The potential of these compounds as regulators of plant metabolism, particularly for extending the shelf life of fruits and flowers, is significant (Sun et al., 2017).

Antimicrobial Properties

Compounds with a similar structure have been evaluated for their antimicrobial properties. Bhuiyan et al. (2006) synthesized a series of thienopyrimidine derivatives and assessed their antimicrobial activity. These compounds exhibited pronounced antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).

Herbicide Development

Another research avenue is the development of herbicides. Hilton et al. (1969) investigated four substituted pyridazinone compounds, including their phytotoxic effects on barley. These compounds inhibited the Hill reaction and photosynthesis, mechanisms underlying their herbicidal action. This study points to the potential of pyridazinone derivatives in creating new herbicides (Hilton et al., 1969).

Antitumor Activity

The realm of medicinal chemistry has explored derivatives of pyridazinone for antitumor activity. Liu et al. (1996) synthesized and evaluated a series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for their cytotoxicity and antineoplastic activity against L1210 leukemia. The study highlighted several compounds with significant antitumor activities, illustrating the potential therapeutic applications of these derivatives (Liu et al., 1996).

properties

IUPAC Name |

N-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11-4-2-3-5-13(11)18-15(22)10-24-16-9-8-14(20-21-16)19-17(23)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIBUFYGWMXFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)

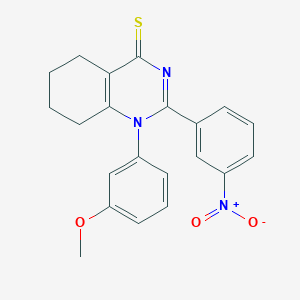

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)

![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2959324.png)

![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2959326.png)

![ethyl 2-{(E)-1-[4-(2-pyrimidinyloxy)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2959327.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)